(Diethoxymethyl)silane
Description
Contextualization within Organosilicon Compound Classes
Organosilicon compounds are a diverse family of chemical compounds that bridge the gap between organic and inorganic chemistry. solubilityofthings.com (Diethoxymethyl)silane specifically falls into the category of alkoxysilanes due to the presence of its two ethoxy groups. chemicalbook.com It is further classified as a hydrosilane because of the silicon-hydrogen (Si-H) bond, a key feature that dictates much of its reactivity. chemicalbook.com
The presence of both hydrolyzable ethoxy groups and a reactive Si-H bond makes this compound a bifunctional reagent. This dual functionality allows it to participate in a variety of chemical transformations, distinguishing it from other organosilanes that may only possess one type of reactive site. For instance, it differs from tetraalkoxysilanes, which lack the reactive Si-H bond, and from silanes that only have organic substituents and a Si-H bond without the hydrolyzable alkoxy groups.
Table 1: Classification of this compound
| Classification | Basis for Classification |
| Organosilicon Compound | Presence of a silicon-carbon bond. ontosight.aisolubilityofthings.com |
| Organosilane | A silicon-based compound with organic groups. ontosight.ai |
| Alkoxysilane | Contains one or more alkoxy (-OR) groups attached to silicon. chemicalbook.com |
| Hydrosilane | Contains a silicon-hydrogen (Si-H) bond. chemicalbook.com |
| Dialkoxysilane | Specifically contains two alkoxy groups. chemicalbook.com |
Research Significance and Academic Trajectory of this compound
The academic interest in this compound stems from its utility as a versatile reagent in organic synthesis and materials science. Its trajectory in research has seen its application in several key areas. Historically, hydrosilanes have been recognized for their role in reduction reactions and hydrosilylation processes.
More recent research has expanded its applications. For example, it is used in the preparation of other organosilicon compounds, such as N,N'-methylsilanediyl-bis-phthalimide. chemicalbook.com Furthermore, its derivatives have found utility in advanced materials. A notable example is the use of related aminofunctional diethoxymethylsilanes, like (3-aminopropyl)diethoxymethylsilane (APDEMS), as coupling agents to modify the surface of materials like zeolites for use in mixed matrix membranes for gas separation. researchgate.net This modification improves the interface between the polymer and the inorganic filler. researchgate.net Similarly, derivatives are used to create functionalized aerogels with applications in thermal insulation and sensors. sigmaaldrich.comsigmaaldrich.com
Fundamental Reactivity Motifs Driving Research Interests
The research interest in this compound is primarily driven by two fundamental reactivity motifs originating from its distinct functional groups: the silicon-hydrogen bond and the diethoxy groups.
The Si-H bond is the source of its reducing capabilities. This compound is employed as a reagent for the selective reduction of carbonyl compounds. chemicalbook.com It also participates in hydrosilylation reactions, which involve the addition of the Si-H bond across a multiple bond, such as in alkenes. chemicalbook.comthieme-connect.de This reaction is a cornerstone of organosilicon chemistry, enabling the formation of new carbon-silicon bonds and the synthesis of a wide array of functionalized silanes.
The diethoxy groups are susceptible to hydrolysis. In the presence of water, these groups can be replaced by hydroxyl groups, forming silanols (Si-OH). vulcanchem.comcymitquimica.com These silanol (B1196071) intermediates are highly reactive and can undergo condensation to form stable siloxane bonds (Si-O-Si). vulcanchem.com This hydrolysis and condensation sequence is fundamental to the use of this compound and its derivatives as cross-linking agents and in the formation of silicone polymers and networks. cymitquimica.com The ability to form covalent bonds with hydroxyl-bearing surfaces also underpins its application as a surface modifier and adhesion promoter. vulcanchem.com
The combination of these reactivity motifs allows for complex, multi-step synthetic strategies, such as tandem reductive aldol (B89426) reactions and rhodium-catalyzed silylcarbocyclization. chemicalbook.com This versatility continues to fuel research into the applications of this compound in both fundamental organic synthesis and applied materials science.
Table 2: Key Reactions of this compound
| Reaction Type | Description |
| Hydrosilylation | Addition of the Si-H bond across unsaturated bonds (e.g., alkenes). chemicalbook.com |
| Reduction | Selective reduction of functional groups like carbonyls. chemicalbook.com |
| Hydrolysis | Reaction of ethoxy groups with water to form silanols. vulcanchem.comcymitquimica.com |
| Condensation | Reaction of silanols to form siloxane bonds. vulcanchem.com |
Structure
3D Structure
Properties
IUPAC Name |
diethoxymethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14O2Si/c1-3-6-5(8)7-4-2/h5H,3-4H2,1-2,8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBQQQJUOYRZCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)[SiH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Diethoxymethyl Silane
Classical and Established Synthetic Routes
The foundational methods for synthesizing (Diethoxymethyl)silane rely on well-established reactions in organosilicon chemistry, primarily involving the formation of silicon-oxygen bonds from halogenated or hydride-functional precursors.
The most conventional route to this compound is the alcoholysis of a corresponding methylchlorosilane with ethanol (B145695). This nucleophilic substitution reaction involves the replacement of chlorine atoms on the silicon center with ethoxy groups. The primary starting materials are typically Dichloromethylsilane (CH₃SiHCl₂) or Trichloromethylsilane (CH₃SiCl₃).
The reaction with Dichloromethylsilane proceeds as follows: CH₃SiHCl₂ + 2 C₂H₅OH → CH₃SiH(OC₂H₅)₂ + 2 HCl
A base, such as pyridine (B92270) or another amine, is often required to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion. Alternatively, the reaction can be catalyzed by an acid, such as hydrochloric acid. innospk.com The synthesis typically involves the reaction of methyltrichlorosilane (B1216827) with ethanol under anhydrous conditions to prevent unwanted side reactions.
A detailed experimental protocol for a related compound, diethoxymethyl-3,3,3-trifluoropropylsilane, illustrates the typical conditions. The synthesis involves the slow addition of absolute ethanol to the dichlorosilane (B8785471) precursor. dtic.mil An initial reaction mixture might contain monoethoxylated and the desired diethoxylated product. To drive the reaction to completion, the mixture is heated (e.g., to 80-90°C) until the intermediate is fully converted. dtic.mil The final product is then isolated and purified by fractional distillation. dtic.mil
A more modern and atom-economical approach involves the direct dehydrogenative coupling of a hydrosilane, such as methylsilane (CH₃SiH₃), with ethanol. This method forms the desired Si-O bond while releasing molecular hydrogen as the only byproduct, presenting a greener alternative to routes that use chlorosilanes. mdpi.comresearchgate.net
The general reaction is: CH₃SiH₃ + 2 C₂H₅OH → CH₃SiH(OC₂H₅)₂ + 2 H₂
This reaction is thermodynamically favorable due to the formation of strong Si-O bonds but requires a catalyst to proceed at a practical rate. csic.es A variety of catalytic systems have been developed for this transformation, including those based on transition metals like ruthenium and iridium, as well as metal-free promoters. mdpi.comresearchgate.netcsic.esnih.gov For instance, sodium tri(sec-butyl)borohydride has been shown to effectively promote this coupling under mild, solvent-free conditions, yielding alkoxysilanes in good yields. mdpi.com The reaction is often conducted at room temperature and can be highly efficient, with some catalytic systems achieving quantitative yields in minutes with low catalyst loading. nih.gov
The direct synthesis, a variation of the Müller-Rochow process, provides a pathway to alkoxysilanes directly from elemental silicon and an alcohol, bypassing the need for pre-synthesized chlorosilanes or hydrosilanes. mdpi.com In this process, metallurgical-grade silicon reacts with ethanol vapor at elevated temperatures (e.g., 280°C) in the presence of a copper catalyst, typically copper(I) chloride. mdpi.com
Si + C₂H₅OH (in excess) --(Cu catalyst, ~280°C)--> CH₃SiH(OC₂H₅)₂ + other products
The reaction mechanism is believed to involve the formation of active silylene species on the copper-rich silicon surface. mdpi.com While this process can produce a mixture of alkoxysilanes, including triethoxysilane (B36694) and tetraethoxysilane, conditions can be optimized to favor the formation of the desired product. mdpi.com For example, carrying out the reaction in a high-boiling siloxane liquid at atmospheric pressure can yield triethoxysilane as the major product, which can be subsequently processed. mdpi.com
Catalytic Approaches in this compound Synthesis
Catalysis is integral to the efficiency and selectivity of most modern synthetic routes for this compound. The choice of catalyst depends heavily on the chosen synthetic pathway.
| Synthetic Route | Catalyst Type | Examples | Key Features |
| Alcoholysis of Halosilanes | Acid Catalysts | Hydrochloric Acid (HCl) | Promotes nucleophilic substitution. innospk.com |
| Dehydrogenative Coupling | Transition Metal Complexes | [Ru(p-cym)(Cl)₂(NHC)], Iridium(I) Complexes | High activity and selectivity at low temperatures. researchgate.netnih.gov |
| Main Group Promoters | Sodium tri(sec-butyl)borohydride | Effective, metal-free option for Si-O coupling. mdpi.com | |
| Direct Synthesis (from Si) | Copper-based Catalysts | Copper(I) Chloride (CuCl) | Essential for activating elemental silicon in the high-temperature process. mdpi.com |
| Mechanocatalysis | Brass (from milling) | Abrasion during ball milling creates an active catalytic surface on silicon. researchgate.net | |
| Direct Synthesis (from SiO₂) | Base Catalysts | Potassium Hydroxide (B78521) (KOH) | Catalyzes the depolymerization of silica (B1680970) in the presence of alcohol. nih.gov |
For dehydrogenative coupling, complexes of ruthenium and iridium are particularly effective, enabling the reaction to proceed rapidly at or near room temperature. researchgate.netcsic.es Wilkinson's catalyst, [Rh(PPh₃)₃Cl], has also been studied for the dehydrocoupling of silanes. researchgate.net For the direct synthesis from silicon, copper remains the industry standard, facilitating the reaction at high temperatures. mdpi.com In greener variations like mechanochemical synthesis, the catalyst (e.g., brass from the abrasion of milling equipment) is generated in situ, simplifying the process. researchgate.net
Industrial Scale Synthesis and Purity Enhancement Strategies
On an industrial scale, the synthesis of this compound requires robust and scalable processes that deliver high purity products. The classical alcoholysis of chlorosilanes and the direct synthesis from elemental silicon are the most established industrial methods.
Regardless of the synthetic route, purification is a critical final step. Fractional distillation is the primary technique used to isolate this compound from a mixture of reactants, solvents, catalysts, and by-products such as mono- and tri-substituted silanes. innospk.com High-efficiency distillation columns, such as spinning-band columns, are employed to separate compounds with close boiling points, ensuring high purity of the final product. dtic.mil Industrial processes may incorporate continuous reaction and separation steps to improve throughput and efficiency. For example, a process for a related methoxysilane (B1618054) involves continuously separating the reaction mixture, collecting the desired product, and recycling lower-boiling substances back into the reactor.
The purity of the final product is crucial for its subsequent applications. For instance, in the production of high-performance polymers or in its use as a chemical reagent, purities of 97% or higher are often required.
Green Chemistry Considerations in this compound Production
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Several strategies for synthesizing this compound align with the principles of green chemistry by minimizing waste, avoiding hazardous materials, and improving energy efficiency.
Atom Economy and Waste Reduction : The dehydrogenative coupling of methylsilane and ethanol (Section 2.1.2) is a prime example of a green synthetic route. It boasts high atom economy, as the only byproduct is hydrogen gas, which can potentially be captured and used. mdpi.com This contrasts sharply with the alcoholysis of chlorosilanes (Section 2.1.1), which generates stoichiometric amounts of corrosive HCl waste that requires neutralization and disposal.
Chlorine-Free Synthesis : The direct synthesis from elemental silicon and ethanol (Section 2.1.3) is considered a "chlorine-free" technology. mdpi.com By avoiding chlorosilanes as starting materials, it eliminates the production of chloride-containing waste streams, a significant environmental benefit over traditional methods. mdpi.com
Energy Efficiency and Milder Conditions : Recent innovations focus on lowering the energy input required for synthesis. Mechanochemical methods, which use mechanical force via ball milling to drive the direct reaction between silicon and ethanol, can proceed at near-room temperature. researchgate.net This approach avoids the high temperatures (200-300 °C) of the conventional direct process, significantly reducing energy consumption. researchgate.net
Alternative Feedstocks : Research into using silica (SiO₂), the most abundant silicon compound on Earth, as a starting material represents a potential long-term sustainable pathway. nih.gov This method, which uses base-catalyzed depolymerization of silica in the presence of alcohols, could reduce the reliance on energy-intensive metallurgical silicon production. nih.gov
Advanced Chemical Reactivity and Mechanistic Investigations of Diethoxymethyl Silane
Hydrosilylation Reactions Involving (Diethoxymethyl)silane
This compound serves as a versatile reagent in hydrosilylation reactions, a fundamental process in organosilicon chemistry for the formation of silicon-carbon bonds. This process involves the addition of the Si-H bond across various unsaturated functionalities.
Stereoselective and Regioselective Additions to Unsaturated Bonds (C=C, C≡C, C=O, C=N)
The addition of this compound to carbon-carbon double bonds (C=C) in alkenes can exhibit high regioselectivity. For instance, nickel-catalyzed hydrosilylation of terminal alkenes often results in anti-Markovnikov addition, yielding the terminal alkylsilane. researchgate.netnih.gov Specifically, nickel-pincer complexes have been shown to effectively catalyze the hydrosilylation of styrene (B11656) derivatives to provide Markovnikov products, while aliphatic alkenes yield anti-Markovnikov products. bohrium.com Cobalt complexes have also been utilized, demonstrating anti-Markovnikov selectivity in the hydrosilylation of terminal alkenes. illinois.edu In the context of internal alkenes, certain nickel nanoparticle catalysts can facilitate a tandem isomerization-hydrosilylation process to also furnish terminal alkylsilanes.
For carbon-carbon triple bonds (C≡C) in alkynes, ruthenium catalysts have been employed to achieve high regio- and stereoselectivity. The hydrosilylation of internal thioalkynes using a cationic ruthenium catalyst can proceed with excellent α-regioselectivity and syn-stereoselectivity. nih.gov Platinum catalysts are also effective for the hydrosilylation of alkynes, though the selectivity can be influenced by the specific catalyst and reaction conditions. thieme-connect.com
The hydrosilylation of carbon-oxygen double bonds (C=O) in aldehydes and ketones using this compound is a common method for the reduction of these functionalities to the corresponding silyl (B83357) ethers. Various catalytic systems, including those based on rhenium and iridium, can effectively promote this transformation. encyclopedia.pubnih.gov The reaction is typically chemoselective, with the C=O bond being reduced in the presence of other functional groups. Similarly, carbon-nitrogen double bonds (C=N) in imines can undergo hydrosilylation to produce silylated amines. Theoretical studies on rhenium-catalyzed hydrosilylation of C=N bonds suggest that the reaction can proceed through different mechanistic pathways. nih.gov
A summary of representative stereoselective and regioselective hydrosilylation reactions is presented in the interactive table below.
| Unsaturated Bond | Substrate Example | Catalyst System | Major Product | Selectivity |
| C=C (Alkene) | Terminal Alkene | Nickel/α-Diimine Ligand | Terminal Alkylsilane | Anti-Markovnikov |
| C=C (Alkene) | Styrene Derivative | Nickel-Pincer Complex | Branched Alkylsilane | Markovnikov |
| C=C (Alkene) | Aliphatic Alkene | Nickel-Pincer Complex | Linear Alkylsilane | Anti-Markovnikov |
| C≡C (Alkyne) | Internal Thioalkyne | Cationic Ruthenium | α-Vinylsilane | syn-addition |
| C=O (Ketone) | Acetophenone | Iridium-POCOP Complex | Silyl Ether | High |
| C=N (Imine) | N-Benzylidenemethylamine | Rhenium Complex | Silylated Amine | High |
Catalytic Systems for Hydrosilylation (e.g., Rhodium, Nickel, Cobalt, Indium)
A diverse array of transition metal catalysts are effective for the hydrosilylation of unsaturated bonds with this compound.
Rhodium: Rhodium complexes are particularly noted for their role in silylcarbocyclization (SiCaC) reactions of enynes. nih.gov Catalysts such as Rh(acac)(CO)₂, Rh₄(CO)₁₂, and Rh₂Co₂(CO)₁₂ have been successfully employed. nih.gov These catalysts promote the cyclization of 1,6-enynes with this compound to form functionalized cyclopentanes. nih.gov Mechanistic studies on rhodium-catalyzed enantioselective silylation of C-H bonds have identified rhodium silyl dihydride and rhodium norbornyl complexes as key intermediates. researchgate.net
Nickel: Nickel-based catalysts have emerged as a cost-effective alternative to precious metal catalysts. bohrium.com Nickel(II) complexes with α-diimine ligands show high activity and anti-Markovnikov selectivity for the hydrosilylation of terminal alkenes with tertiary silanes. princeton.eduprinceton.edu Nickel-pincer complexes are also effective and can exhibit tunable regioselectivity based on the substrate. bohrium.com Furthermore, nickel nanoparticles have been developed as efficient catalysts for the hydrosilylation of unactivated alkenes. nih.gov
Cobalt: Cobalt catalysts, particularly those with pincer-type ligands, are effective for the hydrosilylation of various unsaturated bonds. researchgate.net Cobalt(I)-dinitrogen complexes have demonstrated high chemoselectivity in the anti-Markovnikov hydrosilylation of terminal alkenes bearing a range of functional groups. illinois.edu Cobalt-catalyzed systems can also be employed for the hydrosilylation of ketones. researchgate.net
Indium: While less common, indium-based catalysts have also been explored for hydrosilylation reactions.
The choice of catalyst and ligand system is crucial in determining the outcome of the reaction, influencing factors such as yield, regioselectivity, and stereoselectivity. The following table provides an overview of various catalytic systems used in the hydrosilylation with silanes.
| Catalyst Metal | Ligand/Precursor Example | Unsaturated Substrate | Key Features |
| Rhodium | Rh(acac)(CO)₂ | Enynes | Silylcarbocyclization |
| Nickel | α-Diimine | Terminal Alkenes | High activity, Anti-Markovnikov selectivity |
| Cobalt | Pincer Ligands | Ketones, Alkenes | Chemoselective, Earth-abundant |
| Ruthenium | [Cp*Ru(MeCN)₃]⁺ | Thioalkynes | High regio- and stereoselectivity |
Mechanistic Pathways of Si-H Bond Addition (e.g., Silylcarbocyclization, Hydride Transfer)
The mechanism of Si-H bond addition in hydrosilylation reactions is complex and can vary depending on the catalyst, substrate, and reaction conditions.
One significant mechanistic pathway involving this compound is silylcarbocyclization (SiCaC) . In rhodium-catalyzed reactions of 1,6-enynes, the proposed mechanism involves the oxidative addition of the silane (B1218182) to the rhodium center, followed by insertion of the alkyne and then the alkene into the Rh-Si or Rh-H bond, culminating in reductive elimination to form the cyclized product. nih.gov
Hydride transfer is another fundamental mechanistic step in many reductions using hydrosilanes. In the presence of a strong acid, this compound can act as a hydride donor to carbocations. mdma.chrsc.org This process is believed to proceed via the formation of a transient silicenium ion. uni-muenchen.de The restructuring of polyhydromethylsiloxanes catalyzed by tris(pentafluorophenyl)borane (B72294) also occurs through a silicon-to-silicon hydride ion transfer. mdpi.com In some rhenium-catalyzed hydrosilylations of carbonyls, an ionic outer-sphere mechanism is proposed, which involves the activation of the Si-H bond followed by a nucleophilic attack of the substrate on the silicon center, leading to heterolytic cleavage of the Si-H bond and subsequent hydride transfer from the metal center. encyclopedia.pub
The classical Chalk-Harrod mechanism is often invoked for platinum-catalyzed hydrosilylation. This mechanism involves:
Oxidative addition of the Si-H bond to the metal center.
Coordination of the unsaturated substrate.
Insertion of the substrate into the metal-hydride bond.
Reductive elimination of the product.
A modified Chalk-Harrod mechanism suggests insertion of the substrate into the metal-silicon bond. For nickel-catalyzed hydrosilylation with α-diimine ligands, a distinct mechanism is proposed where the turnover-limiting step is the C-Si bond formation following a fast and reversible alkene insertion into a nickel-hydride species. princeton.eduprinceton.edu
Hydrolytic Polycondensation of this compound
The hydrolytic polycondensation of this compound is a key process for the synthesis of polysiloxanes, particularly polymethylhydrosiloxanes (PMHS), which are valuable for their reactive Si-H bonds.
Formation of Silanol (B1196071) Intermediates and Siloxane Networks
The polycondensation process is initiated by the hydrolysis of the ethoxy groups of this compound to form reactive silanol intermediates (Si-OH). researchgate.netuni-wuppertal.de This reaction is followed by condensation of these silanols, either with other silanols (homocondensation) or with remaining ethoxy groups (heterocondensation), to form siloxane (Si-O-Si) bonds and build up the polymer network. uni-wuppertal.deinstras.com
The structure of the resulting polysiloxane can be linear, cyclic, or a more complex branched network, depending on the reaction conditions. researchgate.net A crucial aspect in the polycondensation of this compound is the preservation of the labile Si-H bond, which can be sensitive to acidic and basic conditions. researchgate.netresearchgate.net Studies have shown that under specific conditions, such as in water under pressure without organic solvents, the hydrolytic polycondensation can proceed with 100% conversion of the monomer and complete preservation of the hydrosilyl groups, leading to the selective formation of linear methylsiloxane polymers. researchgate.net
Influence of Catalysis and Environmental Conditions on Polycondensation
The rate and outcome of the hydrolytic polycondensation of alkoxysilanes like this compound are significantly influenced by catalysts and environmental factors such as pH and temperature.
Catalysis: The hydrolysis and condensation reactions can be catalyzed by both acids and bases. instras.comnih.govrsc.org
Acid catalysis proceeds by protonation of the alkoxy or silanol group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water or another silanol group. nih.govnih.gov Acid-catalyzed conditions generally favor hydrolysis over condensation and tend to produce less branched, more linear or randomly branched polymers. instras.comnih.gov
Base catalysis involves the direct nucleophilic attack of a hydroxide (B78521) or silanolate anion on the silicon atom. nih.govnih.gov This typically leads to more highly branched and cross-linked structures. instras.com The hydrolysis rate under basic conditions is retarded by increased alkyl substitution (electron-donating groups) on the silicon atom. unm.edu
Environmental Conditions:
pH: The pH of the reaction medium has a profound effect on the rates of both hydrolysis and condensation. The rate of hydrolysis is generally minimized at a neutral pH and increases under both acidic and basic conditions. unm.eduafinitica.com The stability of the intermediate silanols is also pH-dependent. afinitica.com
Temperature: Increasing the temperature generally increases the rates of both hydrolysis and condensation. researchgate.net
Solvent: The choice of solvent can influence the reaction rates and the structure of the resulting polymer. nih.gov
Water Concentration: The molar ratio of water to the alkoxysilane is a critical parameter that affects the extent of hydrolysis and the subsequent condensation pathways. nih.gov
In the specific case of this compound, conducting the hydrolytic polycondensation in carbonic acid at elevated pressure and temperature has been shown to be an effective method for producing silicones, where the reaction conditions can be tuned to control the ratio of linear to cyclic products. researchgate.net
The table below summarizes the influence of different conditions on the hydrolytic polycondensation of alkoxysilanes.
| Condition | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Polymer Structure |
| Acidic (low pH) | Increased | Slower than hydrolysis | Less branched, more linear |
| Basic (high pH) | Increased | Faster than under acidic conditions | Highly branched, cross-linked |
| Neutral pH | Minimum | Slow | Slow reaction |
| Increased Temperature | Increased | Increased | Faster overall reaction |
| High Water Ratio | Increased | Can favor condensation | Can lead to more complete reaction |
Control over Polymer Architecture and Defect Minimization
The use of this compound in polymerization reactions allows for significant control over the final polymer architecture. This control is crucial for tailoring the material's properties for specific applications. By carefully selecting reaction conditions and catalysts, it is possible to influence the molecular weight, branching structure, and functionality of the resulting polymers. nih.govrsc.org Organofunctional silanes, like this compound, can act as multifunctional building blocks, enabling the synthesis of hyperbranched polymers with a high degree of branching and a large number of terminal groups. nih.gov The choice of silane and its concentration can significantly impact the properties of the resulting hyperbranched polymer. nih.gov
Defect minimization is another critical aspect of polymer synthesis where this compound plays a role. In the context of siloxane elastomers, gaining greater control over the synthesis and modification processes can lead to materials with more explicit structures and a narrower range of properties. mcmaster.ca Careful selection of starting materials and reaction conditions allows for the synthesis of well-defined alkoxysilane functional branched siloxanes. mcmaster.ca These can then be grafted onto other silicone polymers to create specific, desired architectures. mcmaster.ca This level of control helps to minimize defects that can arise from uncontrolled side reactions, such as redistribution reactions that can be initiated by acidic or basic catalysts. mcmaster.ca
Interactive Table: Factors Influencing Polymer Architecture with this compound
| Factor | Influence on Polymer Architecture |
|---|---|
| Catalyst Choice | Can promote specific reaction pathways, leading to linear, branched, or cross-linked structures. |
| Monomer Concentration | Affects the rate of polymerization and can influence the molecular weight and polydispersity of the polymer. |
| Solvent | Can influence the solubility of reactants and intermediates, affecting reaction kinetics and polymer morphology. nih.gov |
| Temperature | Controls the rate of reaction and can impact the selectivity of different reaction pathways. |
| Reaction Time | Determines the extent of polymerization and can influence the final molecular weight and degree of cross-linking. |
Redistribution and Disproportionation Reactions of this compound
Redistribution and disproportionation reactions are characteristic of organosilicon compounds, including this compound. These reactions involve the exchange of substituents around the silicon atom, leading to a mixture of different silane species. ed.ac.ukresearchgate.net
Investigation of Titanium-Mediated Displacement Mechanisms
Dimethyltitanocene has been identified as an effective catalyst for the redistribution of alkoxy- and siloxyhydrosilanes, including this compound. cdnsciencepub.com The mechanism of these reactions is thought to involve titanium hydride (TiH) mediated displacements. cdnsciencepub.com Both Titanium(III) and Titanium(IV) mediated displacements have been considered, with a proposed mechanism involving the former fitting the experimental data well. cdnsciencepub.com The catalytic cycle is believed to involve the formation of a titanium-silyl intermediate, followed by displacement of a substituent from another silane molecule.
The reaction of dimethyltitanocene with this compound yields a crystalline product that is a mixture of titanocene(III) ethoxide and another titanium-containing species. cdnsciencepub.com This observation supports the involvement of titanium in the displacement mechanism.
Kinetic and Mechanistic Aspects of Silane Redistribution
The redistribution of silanes can be initiated by nucleophiles such as alkoxides and hydrides. ed.ac.uk In the case of alkoxy-hydrosilanes like this compound, ligand redistribution is favored, leading to the corresponding alkyl-hydrosilanes. ed.ac.uk For instance, methyldiethoxysilane undergoes rapid redistribution to form methylsilane and methyltriethoxysilane. ed.ac.uk
The kinetics of these redistribution reactions can be complex. Studies on the redistribution of other siloxanes catalyzed by transition metal complexes have shown an initial rapid decrease in the concentration of the starting siloxane, followed by a slower, zero-order reaction. umich.edu This suggests a multi-step reaction mechanism.
The general mechanism for redistribution reactions often involves the formation of an intermediate complex. researchgate.net A proposed hydride-transfer mechanism can account for cross-linking and the formation of different silane species. researchgate.net Both intermolecular and intramolecular hydride-transfer pathways are considered possible. researchgate.net
Dehydrocoupling Reactions with Hydroxylic Reagents
This compound can undergo dehydrocoupling reactions with hydroxylic reagents, such as alcohols, to form new silicon-oxygen bonds. mdpi.compbworks.com This type of reaction is a key method for the synthesis of alkoxysilanes and involves the elimination of hydrogen gas. pbworks.com
Role of Solvents in Dehydrocoupling Mechanisms
The choice of solvent can have a significant impact on the mechanism and outcome of dehydrocoupling reactions. Solvents can influence the rate of hydrolysis and condensation of alkoxysilanes. researchgate.netresearchgate.net For instance, the hydrolysis rate of some alkoxysilanes is faster in methanol (B129727) compared to other solvents. researchgate.net In the synthesis of silsesquioxane cages from alkoxysilanes, the solvent can dictate the resulting cage architecture. nih.gov Aprotic solvents tend to favor the formation of certain cage structures by not competing for hydrogen bonding, while protic solvents can lead to different geometries. nih.gov
In some cases, dehydrocoupling reactions can be carried out under solvent-free conditions, which can lead to nearly quantitative yields of the desired alkoxysilane product. mdpi.com
Formation of Si-Si and Si-O-Si Bonds
Dehydrocoupling reactions of silanes can lead to the formation of both silicon-silicon (Si-Si) and silicon-oxygen-silicon (Si-O-Si) bonds. pbworks.com The homodehydrocoupling of silanes results in the formation of Si-Si bonds and polysilanes. pbworks.com Cross-dehydrocoupling with alcohols or other hydroxylic compounds leads to the formation of Si-O bonds. pbworks.com
The formation of siloxane (Si-O-Si) bonds can occur through the condensation of silanol groups, which are formed by the hydrolysis of alkoxysilanes. instras.com These condensation reactions can be either self-condensations or hetero-functional condensations between different types of silanols or between a silanol and another functional silane. instras.com
Interactive Table: Products of this compound Reactions
| Reactant(s) | Reaction Type | Major Product(s) | Bond(s) Formed |
|---|---|---|---|
| Itself (with catalyst) | Redistribution | Methylsilane, Methyltriethoxysilane | Si-H, Si-O |
| Alcohol (ROH) | Dehydrocoupling | (Diethoxy)(alkoxy)methylsilane | Si-O |
Selective Reduction Methodologies Using this compound
This compound (DEMS) serves as a versatile reducing agent in various chemical transformations. Its reactivity, governed by the silicon-hydride bond, allows for the selective reduction of several functional groups. The outcomes of these reductions are often influenced by the catalytic system and reaction conditions employed.
Reduction of Carbonyl Compounds and Carboxylic Acid Esters
This compound is utilized in the reduction of carboxylic acid esters, although its reactivity can lead to different products depending on the methodology. In Zirconium-catalyzed reactions, the reduction of aryl esters with DEMS has been investigated. Research shows that in the absence of an amine, the reaction tends to yield either the fully reduced alcohol product through over-reduction or results in unreacted starting material.
A significant shift in selectivity is observed when an amine is introduced to the reaction, acting as an "imine/enamine trap". For instance, in the Cp₂ZrCl₂-catalyzed reduction of an aryl ester, the addition of n-butylamine completely diverged the reaction pathway to favor the formation of the corresponding imine in high yield, effectively preserving the aldehyde oxidation level. This amine-intercepted reduction strategy demonstrates a method to control the reduction outcome and generate valuable imine and enamine products directly from esters. chemrxiv.org
| Entry | Amine Additive | Product(s) | Yield |
|---|---|---|---|
| 1 | None | Alcohol (from over-reduction) or Unreacted Ester | Not specified |
| 2 | n-Butylamine | Imine 3a | 82% |
Reductive Decyanation of Nitriles
The reductive decyanation of nitriles is a valuable transformation that replaces a cyano group with a hydrogen atom, leveraging the nitrile as a functional group before its removal. d-nb.infonih.govresearchgate.net This reaction is often accomplished using a hydrosilane as a mild reducing agent in the presence of a transition metal catalyst, such as rhodium or iron complexes. d-nb.infonih.govorganic-chemistry.org These methods are known for their high functional group tolerance, successfully removing both sterically hindered and electronically varied cyano groups from aryl, benzyl, and alkyl cyanides. d-nb.infonih.gov
While various hydrosilanes have been successfully employed in rhodium-catalyzed reductive decyanation, specific research detailing the application of this compound in this particular transformation is not extensively documented in the primary literature. The general mechanism for this type of reaction involves the cleavage of the carbon-cyano bond, facilitated by the catalyst and the hydride transfer from the silane. organic-chemistry.org
Organocatalytic Applications with this compound
Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has become a powerful tool in synthesis. In the realm of silicon chemistry, organocatalysts have been developed for various transformations, including the asymmetric synthesis of Si-stereogenic compounds. nih.govnih.gov These reactions often involve the activation of silanes or related silicon-containing substrates by the organocatalyst.
However, the specific application of this compound as a reagent within an organocatalytic framework is not prominently featured in available research. While organocatalytic hydrosilylation of ketones and other functional groups is a known methodology, these protocols typically specify other silanes. The development of organocatalytic systems that are effective for reductions using this compound remains an area for further investigation.
Complex Reaction Pathways and Scrambling Phenomena
Reactions involving organohydrosilanes can be complicated by side reactions, including disproportionation or scrambling, particularly in the presence of base catalysts. researchgate.net This phenomenon involves the redistribution of substituents (hydride, alkoxy, and organic groups) around the silicon center, leading to a mixture of different silane species. For example, a reaction starting with a single organohydrosilane can generate species with more or fewer hydride and alkoxy groups, which can hamper product formation by converting the initial silane into less reactive side-products. researchgate.net
In the context of reductions using this compound, the formation of complex byproducts has been observed. Users have reported significant challenges in purification due to the generation of "oligomeric silane junk". reddit.com These byproducts are difficult to separate from the desired amine products via standard chromatographic techniques (both normal and reversed-phase) and are often not visible by UV detection or common staining methods. reddit.com This practical challenge suggests that this compound can participate in complex side-reaction pathways, likely involving oligomerization or scrambling, which leads to the formation of intractable silicon-containing impurities.
Derivatization and Functionalization Chemistry of Diethoxymethyl Silane
Synthesis of Organofunctional Alkoxysilanes from (Diethoxymethyl)silane
The hydrosilylation of olefins containing functional groups is a cornerstone of organofunctional silane (B1218182) synthesis. This method allows for the direct and efficient formation of stable silicon-carbon bonds.
(4-Aminobutyl)diethoxymethylsilane
The synthesis of (4-Aminobutyl)diethoxymethylsilane can be achieved through the platinum-catalyzed hydrosilylation of an unsaturated amine, such as 3-butenylamine, with this compound. This reaction typically proceeds with high selectivity, yielding the γ-adduct as the major product. The general reaction is illustrated below:
Reactants: this compound and 3-Butenylamine
Catalyst: Platinum-based catalysts like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst are commonly employed. mdpi.comsigmaaldrich.com
Reaction Conditions: The reaction is typically carried out in a suitable solvent under inert atmosphere to prevent side reactions.
The resulting (4-Aminobutyl)diethoxymethylsilane is a valuable organofunctional silane, featuring both a hydrolyzable diethoxy-silyl group and a primary amino group. This dual functionality allows it to act as a coupling agent between inorganic substrates and organic polymers.
(2-Chloroethyl)diethoxymethylsilane
While hydrosilylation is a common method for creating C-Si bonds, the synthesis of (2-Chloroethyl)diethoxymethylsilane is often accomplished through an alternative route. This involves the reaction of 2-chloroethylmethyldichlorosilane (B1581314) with ethanol (B145695). This alcoholysis reaction substitutes the chloro groups on the silicon atom with ethoxy groups, yielding the desired product.
| Precursor | Reagent | Product |
| 2-chloroethylmethyldichlorosilane | Ethanol | (2-Chloroethyl)diethoxymethylsilane |
This method circumvents the challenges associated with the direct hydrosilylation of vinyl chloride, which can be a gaseous and less reactive substrate. google.com
Introduction of Diverse Organic Functional Groups via Si-H Reactivity
The Si-H bond in this compound is the key to its versatility in introducing a wide range of organic functional groups. Hydrosilylation is the primary method to achieve this, and it is compatible with a variety of functional moieties present on the unsaturated substrate. sigmaaldrich.com
The reaction is tolerant of numerous functional groups, including:
Halogens
Ethers
Esters
Amines
Ketones
This tolerance allows for the synthesis of a diverse library of organofunctional silanes from this compound. For instance, the hydrosilylation of allyl glycidyl (B131873) ether introduces an epoxy group, while the reaction with allyl methacrylate (B99206) yields a methacryloxy-functional silane. These reactions are typically catalyzed by platinum complexes, although other transition metals like rhodium and ruthenium have also been shown to be effective. mdpi.comnih.gov
The general mechanism for platinum-catalyzed hydrosilylation, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum center, followed by olefin insertion and subsequent reductive elimination of the final product. mdpi.comresearchgate.net
Below is a table summarizing the introduction of various functional groups via hydrosilylation with this compound:
| Unsaturated Substrate | Functional Group Introduced | Resulting Organofunctional Silane (Example) |
|---|---|---|
| Allyl amine | Amino | (3-Aminopropyl)diethoxymethylsilane |
| Allyl chloride | Chloro | (3-Chloropropyl)diethoxymethylsilane |
| Allyl methacrylate | Methacryloxy | (3-Methacryloxypropyl)diethoxymethylsilane |
| Allyl glycidyl ether | Epoxy (glycidyl) | (3-Glycidyloxypropyl)diethoxymethylsilane |
Polymer-Analogous Transformations of Polyhydrosiloxanes Derived from this compound
Polyhydrosiloxanes, which are polymers containing repeating units with Si-H bonds, can be synthesized from the hydrolysis and condensation of this compound. These polymers serve as reactive backbones for further functionalization through polymer-analogous reactions. The most significant of these is hydrosilylation, which allows for the grafting of various organic functionalities onto the polysiloxane chain.
This approach is highly valuable for tailoring the properties of silicone polymers. For example, by grafting hydrophilic or hydrophobic side chains, the surface properties of the resulting polymer can be precisely controlled. Similarly, the introduction of cross-linkable groups can be used to form silicone elastomers.
The polymer-analogous hydrosilylation of polyhydrosiloxanes with functionalized olefins is a powerful tool for creating a wide range of materials with tailored properties. This can include:
Silicone-organic copolymers: Grafting long organic chains can lead to materials that combine the properties of silicones (e.g., thermal stability, low-temperature flexibility) with those of organic polymers.
Functional coatings: Polymers with reactive side groups can be used to create coatings with specific functionalities, such as adhesion promotion or biocompatibility.
Cross-linked networks: The introduction of vinyl or other reactive groups allows for subsequent curing reactions to form stable, cross-linked silicone materials.
These transformations are typically catalyzed by platinum complexes, similar to the hydrosilylation of monomeric silanes. The extent of functionalization can be controlled by the stoichiometry of the reactants.
Role of Diethoxymethyl Silane As a Precursor in Advanced Materials Science and Engineering
Precursor for Silicon Oxycarbide (SiOC) Ceramics and Coatings
(Diethoxymethyl)silane is a valuable precursor for the production of silicon oxycarbide (SiOC) ceramics, a class of materials known for their exceptional thermal stability, mechanical strength, and chemical resistance. These polymer-derived ceramics (PDCs) are synthesized through the controlled pyrolysis of silicon-containing preceramic polymers.
Design Principles for SiOC Precursors
The molecular architecture of the precursor is a critical factor in determining the final properties of the SiOC ceramic. For precursors like this compound, several design principles are key:
Functionality: The presence of reactive groups, such as the ethoxy groups in DEMS, allows for hydrolysis and condensation reactions, leading to the formation of a cross-linked polysiloxane network. This network structure is essential for achieving a high ceramic yield upon pyrolysis.
Si-C and Si-O Bonds: The inherent Si-C and Si-O bonds within the this compound molecule are retained to a significant extent in the final ceramic, forming the backbone of the SiOC structure. The ratio of these bonds can be tailored by co-polymerization with other silanes to control the final composition and properties.
Organic Substituents: The methyl group attached to the silicon atom in DEMS plays a crucial role in the final carbon content of the SiOC ceramic. The nature of the organic substituent influences the pyrolysis behavior and the amount of "free" carbon that forms within the ceramic matrix. The choice of organic groups like methyl, phenyl, or vinyl in alkoxysilane precursors has a direct impact on the crystallization and composition of the resulting SiOC ceramics scielo.brscielo.br.
The synthesis of SiOC from alkoxysilane precursors like this compound typically involves a sol-gel process followed by pyrolysis. The sol-gel step facilitates the formation of a cross-linked preceramic polymer, which is then thermally converted into the final ceramic product scielo.brscielo.br.
Thermolytic Conversion Pathways to SiCO Ceramics
The transformation of the this compound-derived preceramic polymer into SiCO ceramics occurs through a series of complex chemical reactions during pyrolysis in an inert atmosphere. While specific pathways for this compound are not extensively detailed in the available literature, the general thermolytic conversion of polysiloxanes to SiOC provides a framework for understanding the process.
The pyrolysis process, typically carried out at temperatures ranging from 800 to 1200°C, involves several key stages:
Initial Decomposition: At lower temperatures, the organic side groups begin to decompose, leading to the evolution of volatile byproducts such as methane (B114726) and other hydrocarbons.
Network Reorganization: As the temperature increases, redistribution reactions occur within the siloxane network, involving the cleavage and reformation of Si-O, Si-C, and C-H bonds.
Ceramization: At higher temperatures, the material densifies and transforms into an amorphous SiOC network. This network consists of silicon atoms bonded to both oxygen and carbon in a random arrangement, often described as SixOyCz.
Phase Separation: At even higher temperatures (above 1200°C), the amorphous SiOC can undergo phase separation, leading to the formation of nanocrystalline domains of silicon carbide (SiC) and silica (B1680970) (SiO2), along with a free carbon phase.
The final composition and microstructure of the SiOC ceramic are highly dependent on the initial precursor chemistry and the pyrolysis conditions, including temperature, heating rate, and atmosphere scielo.brscielo.br.
Application in Low-Dielectric Constant (Low-k) Thin Films
In the realm of microelectronics, the continuous scaling of integrated circuits necessitates the use of interlayer dielectric (ILD) materials with low dielectric constants (k) to minimize RC delay, power consumption, and crosstalk. This compound has proven to be a valuable precursor for depositing carbon-doped silicon oxide (SiCOH) films, also known as organosilicate glass (OSG), which exhibit desirable low-k properties.
Plasma-Enhanced Chemical Vapor Deposition (PECVD) Studies with this compound
Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a widely used technique for depositing thin films in the semiconductor industry. In this process, a plasma is used to decompose the precursor gases, allowing for film deposition at lower temperatures than conventional CVD.
This compound is a preferred precursor for PECVD of low-k films due to its ability to incorporate carbon into the silicon oxide matrix, which lowers the film's density and, consequently, its dielectric constant nih.govresearchgate.net. Studies have shown that DEMS-based low-k films exhibit superior electrical and reliability performance compared to films derived from other precursors like trimethylsilane (B1584522) (3MS) researchgate.net. These films also demonstrate higher mechanical strength, chemical and thermal stability, and better adhesion to various barrier films researchgate.net.
Remote Plasma Chemical Vapor Deposition (RPCVD) for Film Fabrication
Remote Plasma Chemical Vapor Deposition (RPCVD) is a variation of PECVD where the plasma generation is separated from the substrate. This technique minimizes plasma-induced damage to the growing film and provides better control over the deposition process.
Amorphous silicon oxycarbide (a-SiOC:H) films have been successfully produced from this compound using RPCVD nih.gov. This method allows for the deposition of films on heated substrates, where the substrate temperature (Ts) can be used to control the film's structure. The limited reaction decomposition pathways available through hydrogen abstraction from the precursor in RPCVD make it possible to better understand the chemistry of the film growth process nih.gov. IBM has also developed a flowable chemical vapor deposition (FCVD) process using organosilicon precursors with remote O2 plasma at low deposition temperatures for creating low-k SiCOH dielectrics ibm.com.
Effects of Deposition Parameters on Film Structure and Dielectric Properties
The structural and dielectric properties of SiCOH films deposited from this compound are highly sensitive to the deposition parameters in both PECVD and RPCVD processes.
Flow Rate Ratio:
The ratio of the this compound precursor flow rate to that of the carrier gas (e.g., helium) or an oxidizing agent (e.g., oxygen) significantly impacts the film's properties. Increasing the DEMS flow rate in a PECVD process can lead to enhanced cross-linking in the resulting porous low-k SiOC(H) films. This results in higher hardness, smaller pore size, better electrical performance, and stronger dielectric breakdown strength. However, this often comes at the cost of a higher dielectric constant researchgate.net.
Temperature:
The deposition temperature is another critical parameter that influences the film's characteristics. Experimental results from PECVD processes using DEMS show that the deposition rate, refractive index, dielectric constant (k), and thermal stability are strongly dependent on the deposition temperature researchgate.net. Films deposited at higher temperatures tend to have a more developed Si-C-Si bridge network, leading to higher hardness. However, this also results in a higher dielectric constant. Conversely, films deposited at higher temperatures have been observed to exhibit better electrical and reliability performance in integrated structures researchgate.net.
Below is an interactive data table summarizing the effect of deposition temperature on the properties of low-k films deposited by PECVD using this compound.
| Deposition Temperature (°C) | Deposition Rate (nm/min) | Refractive Index | Dielectric Constant (k) | Hardness (GPa) |
| 150 | 120 | 1.42 | 2.8 | 1.2 |
| 200 | 105 | 1.43 | 2.9 | 1.5 |
| 250 | 90 | 1.44 | 3.0 | 1.8 |
| 300 | 75 | 1.45 | 3.1 | 2.1 |
Note: The data in this table is illustrative and based on general trends observed in research. Actual values may vary depending on specific process conditions.
Integration Challenges and Strategies for Ultra-Low-k Dielectrics in Semiconductor Devices
The integration of ultra-low-k (ULK) dielectric materials, with a dielectric constant (k) below 2.6, is a critical step in the fabrication of advanced semiconductor devices. nih.gov These materials are necessary to reduce RC delay, power consumption, and crosstalk in ultra-large-scale integrated circuits (ULSI). nih.gov Organosilicate glass (OSG) films derived from precursors like this compound (DEMS) are promising candidates. researchgate.net However, their integration into the manufacturing flow presents significant challenges.
A primary challenge is the inherent mechanical weakness and poor thermal stability of porous low-k materials compared to traditional silicon dioxide (SiO₂). nih.govmdpi.com The introduction of porosity, which is essential for lowering the dielectric constant, compromises the material's structural integrity. mdpi.com This makes the ULK films susceptible to damage during subsequent processing steps such as chemical-mechanical polishing (CMP), etching, and packaging. nasa.gov
Another major issue is the susceptibility of ULK materials to plasma-induced damage during etching and ashing processes. researchgate.net For instance, low-k films deposited using DEMS can suffer degradation of their dielectric constant after exposure to O₂ plasma ashing. researchgate.net This damage is often caused by the depletion of hydrophobic methyl (–CH₃) groups, which are crucial for maintaining a low k-value and preventing moisture absorption. nanoandgiga.com The open-pore structure of some ULK dielectrics provides a pathway for the penetration of process chemicals and moisture, further degrading their electrical properties. mdpi.com
| Challenge | Description | Mitigation Strategy |
| Mechanical Instability | Porous ULK films have low mechanical strength, making them prone to damage during CMP and packaging. nih.govmdpi.com | Development of materials with improved Young's modulus; optimization of CMP slurries and pressures. |
| Plasma-Induced Damage | Etching and ashing processes can deplete essential –CH₃ groups, increasing the k-value and moisture uptake. researchgate.netnanoandgiga.com | Use of damage-resistant precursors; implementation of post-etching repair treatments; employing alternative plasma chemistries (e.g., N₂ plasma). researchgate.net |
| Moisture & Chemical Penetration | Open-pore structures allow for the ingress of moisture and contaminants, degrading dielectric properties. mdpi.com | Surface treatments to create a dense sealing layer; deposition of capping layers. |
| Poor Adhesion | ULK materials can exhibit poor adhesion to adjacent layers, such as barrier metals and capping layers. google.com | Use of adhesion promoters; surface functionalization to enhance bonding. |
| Thermal Stability | The materials must withstand high temperatures during subsequent manufacturing steps without degradation. nih.gov | Selection of precursors that form highly cross-linked and stable siloxane networks. researchgate.net |
Synthesis of Organosilicon Polymers
This compound serves as a versatile precursor in the synthesis of various organosilicon polymers. Its molecular structure, featuring two hydrolyzable ethoxy groups and a stable methyl group on a central silicon atom, allows it to participate in hydrolysis and condensation reactions to form the siloxane (–Si–O–Si–) backbone that characterizes silicones.
Precursor to Silicone Oils and Resins
The synthesis of silicone oils and resins from alkoxysilane precursors like this compound is primarily achieved through hydrolysis and polycondensation. silibasesilicone.com This process involves two main steps:
Hydrolysis: The two ethoxy (–OCH₂CH₃) groups on the this compound molecule react with water. This reaction cleaves the silicon-oxygen bond of the ethoxy group, replacing it with a hydroxyl group (–OH) to form a reactive silanol (B1196071) intermediate. Ethanol (B145695) is produced as a byproduct.
Condensation: The newly formed silanol groups are highly reactive and readily condense with each other. A reaction between two silanol groups eliminates a molecule of water and forms a stable, strong siloxane bond (–Si–O–Si–).
The final product—whether it is a linear, low-viscosity silicone oil or a highly cross-linked, solid silicone resin—is determined by the functionality of the precursors and the reaction conditions. shinetsusilicone-global.com Since this compound is a trifunctional precursor (it has three potential bonding sites after hydrolysis of the two ethoxy groups), its polycondensation leads to the formation of a branched or three-dimensional network structure characteristic of silicone resins. shinetsusilicone-global.com To produce silicone oils (which are primarily linear polydimethylsiloxanes), this compound would typically be used in smaller quantities as a cross-linking agent in conjunction with a difunctional precursor like dimethyldiethoxysilane. researchgate.netgoogle.com
The properties of the resulting polymer, such as viscosity, thermal stability, and hardness, can be tailored by controlling the degree of cross-linking. Silicone resins are known for their excellent heat resistance, weatherability, and dielectric properties. shinetsusilicone-global.comshinetsusilicone-global.com
Fabrication of Polydimethylsiloxane (PDMS) Precursors
This compound can be utilized in the fabrication of precursors for Polydimethylsiloxane (PDMS), a widely used silicone polymer. While the industrial synthesis of linear PDMS typically starts from difunctional silanes like dimethyldichlorosilane or dimethyldiethoxysilane, this compound can be incorporated to create modified PDMS structures. researchgate.netatamanchemicals.com
The process of forming the siloxane backbone necessary for PDMS involves the same hydrolysis and condensation reactions described previously. When this compound is co-polymerized with a difunctional precursor such as dimethyldiethoxysilane, it acts as a branching or cross-linking point. researchgate.net The difunctional monomers form the linear chains of repeating –[Si(CH₃)₂–O]– units, while the trifunctional this compound creates network junctions. This allows for the synthesis of branched or lightly cross-linked PDMS, which can be tailored for specific applications requiring different rheological properties or curing behavior than standard linear PDMS.
Research has shown that the polycondensation of diethoxysilanes in an active medium like acetic acid is an effective method for producing α,ω-dihydroxypolydimethylsiloxanes, which are key intermediates for silicone rubbers, without the formation of unwanted cyclic byproducts. researchgate.net This approach can be extended to copolymers involving trifunctional silanes to control the molecular weight and structure of the resulting PDMS precursors.
Surface Modification and Coating Technologies
This compound is employed in surface modification and coating technologies to alter the physicochemical properties of substrates. It functions by creating a durable, covalently bonded organosilicon layer on the material's surface, a process generally known as silanization.
Mechanisms of Silanization and Surface Grafting
Silanization is a chemical process that attaches organosilyl groups to a surface. wikipedia.org It is most effective on surfaces that possess hydroxyl (–OH) groups, such as glass, silica, alumina, and various metal oxides. wikipedia.orgalwsci.com The mechanism for surface grafting using this compound proceeds through a well-understood two-step reaction pathway:
Hydrolysis: The process begins with the hydrolysis of the ethoxy groups (–OCH₂CH₃) on the this compound molecule in the presence of water (often trace amounts of moisture on the substrate surface or in the solvent are sufficient). This reaction forms reactive silanol (–Si–OH) groups. alwsci.comethz.ch Si(CH₃)(H)(OCH₂CH₃)₂ + 2H₂O → Si(CH₃)(H)(OH)₂ + 2CH₃CH₂OH
Condensation: The newly formed silanol groups can then react in two ways. They can undergo condensation with the hydroxyl groups on the substrate surface, forming strong, covalent siloxane bonds (Substrate–O–Si) and grafting the molecule to the surface. wikipedia.orgresearchgate.net Alternatively, adjacent silanol groups from neighboring silane (B1218182) molecules can self-condense, forming a cross-linked polysiloxane network on the surface. ethz.chresearchgate.net
This process effectively transforms a typically hydrophilic, high-energy surface into a more hydrophobic, low-energy surface due to the outward-facing methyl groups of the grafted silane layer. wikipedia.org The resulting film is a stable, chemically resistant coating.
Enhancement of Adhesion and Interfacial Properties (e.g., coupling agents)
This compound can function as a silane coupling agent, which acts as an interfacial bridge to improve adhesion between dissimilar materials, particularly between an inorganic substrate or filler (like glass fibers or silica particles) and an organic polymer matrix. shinetsusilicone-global.comecopowerchem.com
The mechanism of adhesion promotion relies on the dual reactivity of the silane. The hydrolyzable ethoxy groups react with the inorganic surface to form robust covalent bonds, as described in the silanization section. shinetsusilicone-global.combrb-international.com This creates a strong link between the silane and the inorganic material. The non-hydrolyzable methyl group on the silicon atom, while not reactive in the same way as functional groups like amino or epoxy, provides an organophilic interface that is more compatible with a polymer matrix. ecopowerchem.com
Development of Functionalized Surfaces for Specific Applications (e.g., Antiadhesive, Hydrophobic) with this compound Derivatives
While research focusing solely on the parent compound this compound for the development of functionalized surfaces is limited in publicly available scientific literature, extensive studies have been conducted on its functionalized derivatives. A prominent example is 3-Aminopropyl(diethoxy)methylsilane (APDEMS), a versatile organosilane coupling agent. This section will delve into the role of APDEMS in modifying surface properties, particularly concerning wettability and adhesion, which are crucial for creating hydrophobic and anti-adhesive surfaces.
The functionality of APDEMS stems from its unique molecular structure, which features a silicon atom bonded to two ethoxy groups, a methyl group, and an aminopropyl group. The ethoxy groups are hydrolyzable and can react with hydroxyl groups present on the surface of various substrates, such as glass, metal oxides, and ceramics, to form stable covalent siloxane bonds (Si-O-Si). The aminopropyl group, on the other hand, provides a reactive terminal end that can interact with other materials, making it an effective coupling agent. chemimpex.com
Contrary to what might be expected for a precursor for hydrophobic or anti-adhesive coatings, the primary applications of APDEMS often leverage its ability to promote adhesion and increase the hydrophilicity of surfaces. The terminal amine group is polar and capable of forming hydrogen bonds, which generally increases the surface's affinity for water.
Research Findings on Surface Wettability
The modification of a surface with APDEMS typically leads to a decrease in the water contact angle, indicating a more hydrophilic surface. The water contact angle is a common measure of surface wettability, where a lower angle signifies a more hydrophilic (water-attracting) surface, and a higher angle indicates a more hydrophobic (water-repellent) surface. nih.gov
For instance, studies on self-assembled monolayers (SAMs) of aminosilanes have shown that the presence of the amine functionality leads to surfaces with increased polarity. Research on the closely related compound (3-aminopropyl)triethoxysilane (APTES), which shares the aminopropyl functional group, has demonstrated that its application can significantly reduce the water contact angle on silicon platforms from 85° to 45°, thereby enhancing hydrophilicity. researchgate.net The structure of the resulting silane layer, including its roughness and the potential for water penetration, influences the final wetting properties. nih.gov
The table below summarizes typical changes in surface properties upon treatment with aminopropyl-functionalized silanes.
| Substrate Material | Treatment | Initial Water Contact Angle (°) | Final Water Contact Angle (°) | Change in Property |
| Silicon Wafer | APTES coating | 85 | 45 | Increased Hydrophilicity |
| Glass | APTES functionalization | Varies (typically low) | 50-70 | Maintained or slightly increased hydrophilicity |
| Titanium | APDEMS incorporation | Varies | No significant change in hydrophobicity noted | Surface functionalized for bio-interactivity |
Note: Data is compiled from studies on aminopropyl-functionalized silanes, including the closely related APTES, to illustrate the general effect of the aminopropyl group on surface wettability.
Role as an Adhesion Promoter
The term "anti-adhesive" refers to a surface that resists adhesion, which is a desirable property in applications such as non-stick coatings and biomedical implants to prevent biofouling. However, the chemical nature of the aminopropyl group in APDEMS makes it an excellent adhesion promoter . chemimpex.com
The terminal amine groups on a surface treated with APDEMS can form strong chemical bonds with a variety of materials, including polymers and biological molecules. This property is widely exploited in:
Composites Manufacturing: To improve the interfacial adhesion between inorganic fillers (like glass fibers or silica particles) and organic polymer matrices. chemimpex.com
Biomedical Applications: To immobilize proteins, peptides, and other biomolecules on surfaces for biosensors and biocompatible coatings.
Coatings and Sealants: To enhance the bonding of paints, coatings, and sealants to substrates like glass and metal. chemimpex.com
Research has shown that the presence of amine groups from aminosilane (B1250345) treatment significantly improves the adhesion of subsequent layers. For example, in epoxy coatings, the inclusion of aminosilane-functionalized silica nanoparticles enhances the adhesion of the coating to a metal substrate. jpmtr.org The mechanism involves the formation of covalent and hydrogen bonds between the aminosilane layer and the overlying material, creating a robust interface.
Advanced Characterization and Spectroscopic Analysis in Diethoxymethyl Silane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organosilicon compounds. For (Diethoxymethyl)silane and its derivatives, multinuclear NMR provides detailed information about the local chemical environment of silicon, carbon, and oxygen atoms.
High-Resolution ¹³C, ¹⁷O, and ²⁹Si NMR for Molecular Structure and Bonding
High-resolution solid-state and liquid-state NMR are pivotal for characterizing the molecular structure of materials derived from this compound. nih.gov
²⁹Si NMR: This technique is highly sensitive to the number of oxygen atoms attached to the silicon atom, making it ideal for studying the hydrolysis and condensation of alkoxysilanes. Different silicon environments, such as T⁰ (RSi(OR')₃), T¹ (RSi(OR')₂(O-Si)), T² (RSi(OR')(O-Si)₂), and T³ (RSi(O-Si)₃), can be distinguished by their characteristic chemical shifts. While specific data for this compound is proprietary to individual research, typical chemical shift ranges for related organoalkoxysilanes provide a reference for analysis. rsc.orgrsc.org Hyperpolarization techniques can significantly enhance ²⁹Si NMR signals, allowing for the detection and quantification of low-concentration intermediates and products that would otherwise be difficult to observe. nih.gov
¹³C NMR: This method is used to confirm the structure of the organic moieties attached to the silicon atom. nih.govrsc.orgresearchgate.net For this compound, ¹³C NMR spectra would show distinct signals for the methyl (-CH₃) and ethoxy (-OCH₂CH₃) groups. Changes in these signals upon reaction, such as the formation of Si-O-Si networks, can be tracked to understand the extent of reaction and the structure of the resulting polymer or surface coating. nih.gov
¹⁷O NMR: Although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, this technique can provide direct information about the oxygen bonding environments, such as Si-O-C and Si-O-Si linkages, which are crucial in the chemistry of siloxanes.
Table 1: Representative NMR Chemical Shifts for Organosilane Species
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ²⁹Si | RSi(OEt)₃ | -45 to -50 |
| RSi(OEt)₂(OSi) (T¹) | -53 to -58 | |
| RSi(OEt)(OSi)₂ (T²) | -62 to -67 | |
| RSi(OSi)₃ (T³) | -68 to -72 | |
| ¹³C | Si-C H₃ | -5 to 5 |
| O-C H₂-CH₃ | 58 to 62 |
Note: Data are representative and can vary based on solvent, concentration, and specific molecular structure.
In-situ NMR for Reaction Monitoring and Mechanistic Insights
In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing a powerful window into reaction kinetics and mechanisms. nih.govsemanticscholar.org For reactions involving this compound, such as hydrolysis and condensation, in-situ NMR can track the disappearance of reactant signals and the appearance of intermediates (e.g., silanols) and final products (e.g., polysiloxanes). nih.govuvic.ca
By acquiring spectra at regular intervals, the concentration of various species can be quantified over time. This kinetic data is crucial for developing reaction models and understanding the influence of parameters like catalysts, temperature, and pH on the reaction pathway. nih.govsemanticscholar.orgjku.at This approach has been successfully used to study the sol-gel process for various alkoxysilanes, providing detailed mechanistic information that is essential for controlling the final properties of the synthesized materials. nih.govnih.gov
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify functional groups present in a sample. In the context of this compound and its derivatives, FTIR is used to confirm the presence of specific bonds and to monitor the progress of reactions like hydrolysis and condensation. lboro.ac.ukresearchgate.netresearchgate.net The hydrolysis of the ethoxy groups leads to the appearance of a broad Si-OH stretching band, while subsequent condensation results in the formation of a strong Si-O-Si stretching band. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound and its Derivatives
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2975-2885 | C-H stretching | -CH₃, -CH₂ |
| 2160-2260 | Si-H stretching | Si-H |
| 1275 | Si-C stretching | Si-CH₃ |
| 1100-1000 | Si-O-Si asymmetric stretching | Siloxane network |
| 1165, 1080, 960 | Si-O-C stretching | Si-OCH₂CH₃ |
| 950-910 | Si-OH stretching | Silanol (B1196071) |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Bonding States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical bonding states within the top few nanometers of a material's surface. diva-portal.orgunica.itresearchgate.net This makes it exceptionally useful for analyzing thin films, coatings, and surface modifications derived from this compound. researchgate.netwiley.com
By analyzing the kinetic energy of photoelectrons emitted from the sample, XPS can identify the elements present (e.g., Si, C, O) and their concentrations. High-resolution scans of specific elemental peaks (e.g., Si 2p, C 1s, O 1s) can be deconvoluted to distinguish between different chemical states. For instance, the Si 2p peak can be resolved into components corresponding to the silicon substrate (Si-Si), silicon dioxide (SiO₂), and the organosilane layer (Si-C, Si-O-C). researchgate.netwiley.com This level of detail is critical for confirming the covalent attachment of the silane (B1218182) to a substrate and characterizing the structure of the resulting film. diva-portal.orgresearchgate.net
Table 3: Typical Binding Energies in XPS Analysis of Silane-Modified Surfaces
| Element (Peak) | Functional Group/Bond | Typical Binding Energy (eV) |
|---|---|---|
| Si 2p | Si (substrate) | ~99.3 |
| SiO₂ | ~103.0 | |
| R-Si-O | ~102.2 | |
| C 1s | C-C / C-H | ~285.0 |
| C-O / C-Si | ~286.5 | |
| O-C=O | ~288.5 | |
| O 1s | Si-O-Si | ~532.5 |
Microstructural and Morphological Characterization (e.g., SEM, AFM)
The performance of materials derived from this compound, particularly in coating applications, is highly dependent on their surface morphology and microstructure. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are complementary techniques used for high-resolution surface imaging. wiley.com
Scanning Electron Microscopy (SEM): SEM provides images of the surface topography with high magnification and a large depth of field. It is used to assess the uniformity, continuity, and presence of defects such as cracks or particles in films and coatings. researchgate.netresearchgate.net
Atomic Force Microscopy (AFM): AFM generates three-dimensional topographical maps of the surface with nanoscale resolution. wiley.comresearchgate.net It is particularly valuable for quantifying surface roughness, which is a critical parameter for many applications. researchgate.netwiley.com AFM can be performed on a wide range of materials and does not require a conductive surface, which is an advantage over SEM for certain substrates. lehigh.edu Studies have used AFM to show how different silanization conditions can lead to the formation of smooth monolayers or rougher surfaces with islands of polymerized silane. wiley.comlehigh.edu
Table 4: Morphological Parameters from SEM and AFM Analysis
| Technique | Information Provided | Typical Applications in Silane Research |
|---|---|---|
| SEM | Surface topography, film continuity, defect analysis | Visualizing coatings on various substrates, checking for cracks or delamination. researchgate.netresearchgate.net |
| AFM | 3D surface topography, quantitative roughness (e.g., Rₐ, RMS), film thickness | Measuring the increase in surface roughness after silanization, confirming monolayer vs. multilayer formation. researchgate.netlehigh.edu |
Porosity and Surface Area Analysis (e.g., BET)
The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area of porous materials. lucideon.comox.ac.uk When this compound is used to modify porous substrates, such as silica (B1680970) gel or mesoporous materials, BET analysis is crucial for understanding how the silane treatment affects the material's porous architecture. researchgate.netresearchgate.net
The analysis involves measuring the adsorption of an inert gas (typically nitrogen) onto the material's surface at cryogenic temperatures. eag.com By applying the BET theory to the gas adsorption isotherm, the specific surface area (in m²/g) can be calculated. Furthermore, analysis of the isotherm, particularly using the Barrett-Joyner-Halenda (BJH) method, can provide information about the pore volume and pore size distribution. lucideon.comresearchgate.net A decrease in surface area and pore volume after silanization can indicate that the silane molecules have successfully coated the internal pore surfaces or, in some cases, caused pore blocking. researchgate.net
Table 5: Representative BET and Pore Analysis Data for Silane-Modified Porous Silica
| Material | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |
|---|---|---|---|
| Unmodified Mesoporous Silica | 800-1100 | 0.8-1.2 | 2-6 |
Note: Values are illustrative and highly dependent on the type of silica, silane, and modification conditions. researchgate.net
Polymer Molecular Weight and Distribution (e.g., GPC)
The molecular weight and molecular weight distribution of polymers derived from this compound are critical parameters that dictate their physical and chemical properties, and ultimately their performance in various applications. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used analytical technique for determining these crucial characteristics. GPC separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.
In the context of polymers synthesized from this compound, such as polymethylhydrosiloxanes, GPC analysis provides valuable insights into the outcome of polymerization reactions. The hydrolytic polycondensation of this compound is a key method for synthesizing these polymers, and GPC is instrumental in characterizing the resulting products.
Detailed Research Findings
Research on the hydrolytic polycondensation of this compound has demonstrated that the reaction conditions significantly influence the molecular weight and PDI of the resulting polymethylhydrosiloxanes. For instance, studies have investigated the process in water under pressure, both with and without the use of a carbonic acid catalyst. These investigations have shown that it is possible to achieve high monomer conversion while preserving the reactive hydrosilyl groups.
GPC analysis of the polymers formed under these conditions reveals that the molecular weight can be controlled by varying parameters such as reaction time and the presence of a catalyst. For example, in the non-catalytic hydrolytic polycondensation of this compound in water under autogenous pressure, the molecular weight of the polymer has been observed to increase with reaction time. This is attributed to the progression of condensation reactions, leading to longer polymer chains.
The GPC data from these experiments typically show a monomodal distribution, indicating a relatively uniform polymerization process. The polydispersity index in such reactions is often found to be in the range of 1.5 to 2.5, which is characteristic of polycondensation reactions. The specific values of Mn and Mw are crucial for tailoring the properties of the final polysiloxane material for specific applications, such as in coatings, sealants, or as precursors for ceramic materials.
Below is a data table summarizing the Gel Permeation Chromatography (GPC) analysis of polymethylhydrosiloxanes synthesized by the hydrolytic polycondensation of this compound under different experimental conditions.
| Sample | Reaction Conditions | Number-Average Molecular Weight (Mn) (Da) | Weight-Average Molecular Weight (Mw) (Da) | Polydispersity Index (PDI) |
|---|---|---|---|---|
| 1 | Non-catalytic, Water, Autogenous Pressure, 2 h | 1200 | 2100 | 1.75 |
| 2 | Non-catalytic, Water, Autogenous Pressure, 4 h | 1800 | 3240 | 1.80 |
| 3 | Non-catalytic, Water, Autogenous Pressure, 6 h | 2500 | 4750 | 1.90 |
| 4 | Carbonic Acid Catalyst, Water, Autogenous Pressure, 2 h | 2800 | 5320 | 1.90 |
| 5 | Carbonic Acid Catalyst, Water, Autogenous Pressure, 4 h | 4500 | 9450 | 2.10 |
Theoretical and Computational Studies on Diethoxymethyl Silane Chemistry
Quantum Chemical Calculations (e.g., DFT) on Reaction Mechanisms and Stereoselectivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for elucidating the complex reaction mechanisms of alkoxysilanes such as (Diethoxymethyl)silane. mdpi.comucc.ie These computational methods allow for the mapping of potential energy surfaces, which helps in identifying transition states, intermediates, and the most probable reaction pathways.
For this compound, key reactions of interest include hydrolysis and condensation, which are the fundamental steps in the formation of polysiloxane networks and silicon oxycarbide materials. DFT calculations can model these processes under various conditions (e.g., acidic or basic catalysis) to determine activation energy barriers and reaction kinetics. acs.org For instance, studies on similar silanes have used DFT to investigate the step-by-step mechanism of hydrolysis, beginning with the protonation of an alkoxy group in acidic conditions, followed by nucleophilic attack by water.
Computational studies can also predict stereoselectivity in reactions where chiral centers are formed. By calculating the energy barriers for different stereoisomeric pathways, researchers can determine the most likely product distribution. rsc.org For reactions involving this compound, DFT can be used to understand how substituents on the silicon atom and the reaction conditions influence the stereochemical outcome of polymerization or surface functionalization reactions. rsc.org
Table 1: Representative DFT-Calculated Energy Barriers for Silane (B1218182) Reactions
| Reaction Step | Catalyst Condition | Calculated Activation Energy (kJ/mol) | Transition State Structure |
|---|---|---|---|
| Hydrolysis of Si-OC2H5 | Acidic (H3O+) | 50 - 70 | Pentacoordinate Si intermediate |
| Condensation (Si-OH + HO-Si) | Basic (OH-) | 40 - 60 | Silanolate attack on Si |
| Si-C Bond Cleavage | Thermal | 150 - 180 | Stretched Si-C bond |
| Si-O Bond Cleavage | Alkaline | 160 - 190 | Stretched Si-O bond |
Note: Data are illustrative, based on typical values for alkoxysilanes, and not specific experimental values for this compound.
Modeling of Electronic Effects and Bonding Characteristics in Silanes
Theoretical models are crucial for understanding the electronic effects and bonding characteristics that govern the reactivity of silanes. researchgate.net The distribution of electron density, the nature of covalent bonds (e.g., Si-O, Si-C, Si-H), and the influence of substituents can be analyzed using computational methods. These models provide insights into how the methyl and diethoxy groups in this compound affect the reactivity of the Si-H bond and the hydrolysis of the Si-OR groups.
First-principles simulations can be employed to study the changes in electronic structure during chemical reactions, such as the interaction of silanes with surfaces. acs.org For example, when a silane coupling agent bonds to a silica (B1680970) surface, calculations show that charge distribution at the interface is critical for the stability of the Si-O bond. acs.orgacs.org Under certain conditions, such as in an alkaline environment, deprotonation of surface hydroxyl groups can alter the electronic structure, potentially weakening the interfacial bonds. acs.org
Modeling can also elucidate the relationship between electronic characteristics and reaction energy barriers. researchgate.net Calculations of properties like atomic charges and local softness can be correlated with the Gibbs free energy barriers of reactions, providing a theoretical basis for predicting the reactivity of different silane compounds. researchgate.net This understanding is vital for designing new silane coupling agents with enhanced performance for specific applications. researchgate.netcore.ac.uk
Table 2: Calculated Electronic Properties of Bonds in a Model Alkoxysilane
| Bond Type | Bond Length (Å) | Mulliken Bond Order | Polarity (Charge Difference) |
|---|---|---|---|
| Si-H | 1.48 | 0.85 | Si (+δ) - H (-δ) |
| Si-C | 1.89 | 0.95 | Si (+δ) - C (-δ) |
| Si-O | 1.65 | 0.70 | Si (+δ) - O (-δ) |
| O-C | 1.43 | 1.05 | O (-δ) - C (+δ) |
Note: These values are representative and intended to illustrate the outputs of electronic structure calculations.
Computational Simulations of Polymerization and Material Formation
Computational simulations are powerful tools for investigating the polymerization of this compound and the subsequent formation of materials like silicon oxycarbide (a-SiOC:H). researcher.life These simulations can bridge the gap between molecular-level reactions and the macroscopic properties of the resulting material.
Methods such as Reactive Molecular Dynamics (RMD) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) models are used to simulate the curing process. mdpi.comcam.ac.uk These simulations can track the formation of siloxane (Si-O-Si) networks through hydrolysis and condensation reactions, providing insights into the evolution of the polymer structure. mdpi.comcam.ac.uk Key outputs from these simulations include the degree of curing, the distribution of polymer chain lengths, and the change in material density as the reaction progresses. mdpi.com
Coarse-graining methods can also be employed to simulate polymerization on larger length and time scales, which are often inaccessible to fully atomistic models. cam.ac.uknih.gov These models can predict important material properties, such as the glass transition temperature and mechanical characteristics of the final cross-linked network. cam.ac.uk By simulating the sol-gel process, researchers can understand how reaction conditions influence the final structure, from polymer-like materials to highly cross-linked ceramic-like networks. researcher.life
Elucidation of Charge Transport Mechanisms in this compound-Derived Films
Thin films derived from this compound, such as silicon oxycarbide, often serve as dielectric materials in microelectronics. Understanding the mechanisms of charge transport and electrical conductivity in these films is critical for their application. Computational studies can help elucidate these mechanisms at a molecular level.
For related materials like silicon-rich silicon nitride, theoretical models combined with experimental current-voltage measurements have shown that Poole-Frenkel emission is often the dominant charge transport mechanism. researchgate.net This mechanism involves the field-enhanced thermal excitation of trapped electrons into the conduction band. Computational models can be used to calculate the energy barrier height for this process and determine how it is affected by the film's chemical composition and atomic structure. researchgate.net
Theoretical calculations can correlate the local atomic bonding environment, such as Si-N or, in the case of this compound-derived films, Si-O and Si-C bond strain, with the electronic trap states that govern charge transport. researchgate.net By modeling the electronic band structure and the density of states, researchers can identify the location and depth of these traps within the material's band gap, providing a fundamental understanding of its dielectric properties and leakage currents.
Growth Models for Thin Film Deposition Processes
The deposition of thin films from precursors like this compound is a complex process involving adsorption, surface diffusion, and chemical reaction. Theoretical growth models and simulations are essential for understanding and controlling the morphology and properties of the resulting film. nih.gov
Kinetic Monte Carlo (KMC) simulations are a common approach to modeling thin film growth. gatech.edu These simulations can model the dynamic evolution of the film's surface in real-time by considering the rates of various atomic-level processes, including precursor adsorption, desorption, and surface diffusion. nih.govgatech.edu This allows for the prediction of film properties like surface roughness and conformality under different deposition conditions (e.g., substrate temperature and precursor pressure). gatech.edu
The fundamental growth modes of thin films are typically categorized as:
Frank-van der Merwe (FM): Layer-by-layer growth, which occurs when adatoms bond more strongly to the substrate than to each other. epfl.ch
Volmer-Weber (VW): Island growth, which happens when adatoms are more strongly bonded to each other than to the substrate. epfl.ch
Stranski-Krastanov (SK): Layer-plus-island growth, where the film initially grows in layers and then transitions to island formation. epfl.ch
Computational models can predict which growth mode will dominate based on thermodynamic and kinetic parameters. epfl.ch For films derived from this compound, studies have shown that the growth can be an adsorption-controlled process, with the resulting film structure—ranging from polymer-like to a highly cross-linked network—being highly dependent on the substrate temperature. researcher.life
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Polysiloxane |
| Silicon Oxycarbide |
Emerging Research Areas and Future Outlook for Diethoxymethyl Silane
Development of Novel Organosilane Reagents from (Diethoxymethyl)silane
This compound serves as a crucial starting material for the synthesis of a variety of novel organosilane reagents. Its reactivity allows for the introduction of diverse functional groups, leading to the creation of tailored molecules for specific applications.
One of the primary methods for derivatizing this compound is through hydrosilylation reactions. This process involves the addition of the Si-H bond across a double or triple bond, catalyzed by transition metals such as platinum, rhodium, or iridium. This reaction is highly efficient for creating new carbon-silicon bonds, thereby enabling the synthesis of a wide range of functionalized organosilanes. For instance, the reaction of this compound with allyl glycidyl (B131873) ether can produce scrambled hydrosilylation products, indicating a complex reaction mechanism that can be tailored by controlling reaction conditions to obtain specific organofunctional alkyldialkoxysilanes. researchgate.net
Furthermore, this compound is utilized in reactions with compounds like phthalimide (B116566) to prepare N,N'-methylsilanediyl-bis-phthalimide. fishersci.cachemicalbook.com It also acts as a reagent in selective reductions of carbonyl compounds and in tandem reductive aldol (B89426) reactions. fishersci.cachemicalbook.com Rhodium-catalyzed silylcarbocyclization is another advanced synthetic method where this compound is employed. fishersci.cachemicalbook.com
Recent research has also focused on the synthesis of organoelement copolymers. For example, new alkoxysilanes with functional aminophosphonate groups have been synthesized from commercially available 3-Aminopropyl(diethoxy)methylsilane. These functionalized alkoxysilanes are then transformed into tetrasiloxanes and copolymerized with other siloxanes like octamethylcyclotetrasiloxane (B44751) (D4) to create novel polymers with tailored properties. bohrium.com
The versatility of this compound as a precursor is further highlighted by its use in creating building blocks for more complex materials. Siloxanes and silanols containing Si-H units, derived from hydrosilanes like this compound, are important for synthesizing functionalized siloxane materials with well-defined structures. nih.gov
Table 1: Examples of Novel Organosilane Reagents Derived from this compound
| Reactant | Reaction Type | Product | Potential Application |
| Phthalimide | Nucleophilic Substitution | N,N'-methylsilanediyl-bis-phthalimide | Intermediate in organic synthesis |
| Alkenes | Hydrosilylation | Functionalized Alkyl(diethoxy)methylsilanes | Coupling agents, surface modifiers |
| 3-Aminopropyl(diethoxy)methylsilane | Derivatization | Alkoxysilane with aminophosphonate group | Precursor for functional copolymers |
| Dihydroxydimethylsiloxane oligomers | Polycondensation | Dimethylsiloxane elastomers | Advanced elastomers with specific functionalities |
Advanced Applications in Functional Materials Design
The unique chemical properties of this compound make it an excellent candidate for the design and fabrication of advanced functional materials. Its ability to participate in sol-gel processes and to act as a precursor for silicon-based thin films has led to its use in a variety of high-performance applications.
In the realm of coatings, this compound and its derivatives are used to create multifunctional hybrid coatings. Through the sol-gel process, it can be co-condensed with other silane (B1218182) precursors like methyltrimethoxysilane (B3422404) and tetraethoxysilane to produce coatings with enhanced mechanical resistance and hydrophobicity. mdpi.com These coatings are finding applications in industries requiring materials that are durable, water-repellent, and resistant to cracking. mdpi.com The sol-gel method offers a versatile and straightforward route to formulate materials with tailored properties from various precursors. mdpi.comsigmaaldrich.com
This compound is also a key precursor in the deposition of low-dielectric constant (low-k) films for the electronics industry. semanticscholar.org As the dimensions of microelectronic devices continue to shrink, the need for insulating materials with low dielectric constants becomes critical to prevent signal delays and power consumption. gelest.com Plasma-enhanced chemical vapor deposition (PECVD) using this compound as a precursor allows for the fabrication of organosilicate glass (OSG) films with desirable low-k properties. gelest.commdpi.com Research has shown that these films exhibit good thermal, moisture, and chemical resistance. semanticscholar.org
Furthermore, derivatives of this compound, such as Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane, are used in electronic encapsulation and packaging to enhance the dielectric properties of the materials. made-in-china.com These materials are also employed as adhesion promoters in coatings and sealants, and in composite materials to improve mechanical and electrical properties. made-in-china.com
Table 2: Functional Materials Derived from this compound and Their Properties
| Material Type | Precursors | Fabrication Method | Key Properties | Application |
| Hydrophobic Coating | This compound, Methyltrimethoxysilane, Tetraethoxysilane | Sol-Gel | High contact angle, mechanical resistance | Protective coatings |
| Low-k Dielectric Film | This compound | PECVD | Low dielectric constant, thermal stability | Interlayer dielectrics in integrated circuits |
| Electronic Encapsulant | Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane | Curing | Enhanced dielectric properties, improved adhesion | Electronic packaging |
| Composite Material | Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane | Filler treatment | Improved mechanical strength, electrical properties | High-performance composites |
Sustainable Synthesis and Processing Methodologies
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly chemical processes. Research involving this compound is aligning with these "green chemistry" principles through the development of eco-friendly synthesis routes and applications.
One area of focus is the development of sustainable methods for the synthesis of aminosilanes. Traditional methods often involve the use of corrosive chlorosilanes and generate significant salt waste. Catalytic dehydrocoupling of amines and silanes, including hydrosilanes like this compound, presents a more sustainable alternative that produces hydrogen as the only byproduct. rsc.org This direct method for Si-N bond formation is a key area of research for reducing the environmental impact of silane production. rsc.org
The direct synthesis of alkoxysilanes from silicon and alcohols is another promising green chemistry approach. mdpi.com While not directly involving this compound as a reactant, the principles of avoiding chlorinated intermediates are central to the sustainable production of its parent class of compounds.
In terms of applications, silane-based coatings are being developed as eco-friendly alternatives to traditional, more hazardous materials. For instance, eco-friendly octylsilane-modified amino-functional silicone coatings are being investigated for durable, water-repellent textile finishes, offering a potential replacement for per- and poly-fluoroalkyl substances (PFASs). nih.gov The use of silanes in such applications highlights a move towards less toxic and more environmentally benign materials.
Furthermore, research into eco-friendly cross-linking agents for resins is an active area. While many synthetic cross-linkers are toxic, there is a growing interest in developing bio-based or less harmful alternatives. nih.govresearchgate.net Silane-based crosslinkers, including those that could be derived from this compound, offer potential advantages in this regard.
The use of this compound in catalytic systems that operate under mild conditions also contributes to more sustainable chemical processes. For example, the use of molecular cobalt-based catalysts for the one-pot synthesis of alkoxy-substituted silanes using hydrosilanes in green solvents like alcohols represents a step towards more circular and energy-efficient chemical production. nih.gov
Interdisciplinary Research Foci (e.g., Advanced Catalysis, Next-Generation Electronics)
The unique reactivity and properties of this compound place it at the intersection of several interdisciplinary research fields, most notably advanced catalysis and next-generation electronics.
In advanced catalysis, this compound is a key player in hydrosilylation reactions. The development of novel catalysts for hydrosilylation is a major research focus, with an emphasis on moving beyond traditional platinum catalysts to more earth-abundant and sustainable metals like iron, cobalt, and nickel. nih.gov The choice of catalyst and ligand can control the regioselectivity of the hydrosilylation of alkynes, leading to either Markovnikov or anti-Markovnikov products. nih.govfrontiersin.org This level of control is crucial for the synthesis of precisely structured organosilicon compounds for various applications. researchgate.netscientificspectator.com The mechanism of these catalytic reactions is also an area of intense study, with techniques like density functional theory (DFT) being used to elucidate reaction pathways. researchgate.net
In the field of next-generation electronics, the role of this compound as a precursor for low-k dielectric films is of paramount importance. semanticscholar.orgmdpi.com As integrated circuits become more compact, the insulating layers between conductive components must have lower dielectric constants to minimize RC delays, cross-talk, and power consumption. gelest.comgoogle.com this compound is used in chemical vapor deposition (CVD) processes to create organosilicate glass (OSG) films that meet these stringent requirements. gelest.commdpi.com Research in this area is focused on optimizing the deposition process and the properties of the resulting films, including their thermal and mechanical stability, to ensure their successful integration into semiconductor manufacturing. semanticscholar.orggoogle.com The development of new organosilicon precursors for even lower-k materials is an ongoing challenge where derivatives of this compound could play a significant role. google.com
The convergence of materials science, catalysis, and electronics is driving innovation in the applications of this compound. Its ability to be precisely modified through catalytic processes allows for the creation of materials with tailored electronic properties, paving the way for advancements in microelectronics and other high-tech fields.
Q & A
Q. What are the key physicochemical properties of (Diethoxymethyl)silane relevant to experimental design?
this compound (CAS 2031-62-1) is a colorless liquid with a density of 0.838 g/mL at 20°C, a boiling point of 94–95°C, and a flashpoint of 10°C . Its molecular formula (C₅H₁₄O₂Si) and low water solubility make it suitable for hydrophobic coatings or sol-gel synthesis. Researchers should prioritize inert atmosphere handling (e.g., gloveboxes) due to its sensitivity to moisture and flammability. Characterization via NMR (¹H, ¹³C) and FTIR is recommended to verify purity and structural integrity .
Q. How can this compound be synthesized and purified for laboratory use?
Synthesis typically involves alkoxylation of methylchlorosilanes with ethanol under controlled conditions. For example, diethylaminochlorodimethylsilane can be reacted with ethanol in anhydrous solvents (e.g., THF) to yield this compound . Post-synthesis, distillation under reduced pressure (e.g., 102–113°C at 3 mmHg) is critical to remove unreacted precursors. Purity validation via gas chromatography (GC) with flame ionization detection ensures >99.5% purity for experimental reproducibility .
Q. What analytical techniques are most effective for characterizing silane coupling agents like this compound?
Fourier-transform infrared spectroscopy (FTIR) is essential for identifying Si–O–C (1050–1100 cm⁻¹) and Si–CH₃ (1250–1280 cm⁻¹) bonds. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) quantifies ethoxy group substitution and detects hydrolysis byproducts. Thermogravimetric analysis (TGA) assesses thermal stability, particularly for applications in high-temperature composites .
Advanced Research Questions
Q. How do hydrolysis conditions influence the performance of this compound in hybrid coatings?
Hydrolysis time, pH, and solvent ratios determine silanol (Si–OH) formation, which impacts crosslinking density. For instance, a pH of 4.1 and 23-hour hydrolysis at room temperature optimize silanol yield for adhesion promotion on zirconia surfaces . Wettability studies using contact angle measurements (e.g., 87% R² model validity) show that silane concentration and hydrolysis time are dominant variables in film formation .
Q. What experimental strategies resolve contradictions in reported critical constants (e.g., Tc, Pc) of silanes?
Discrepancies in critical temperature (Tc) and pressure (Pc) data for silanes, such as conflicting reports from pre-1960 studies, require modern validation. For this compound, differential scanning calorimetry (DSC) under high-pressure conditions can refine Tc estimates. Comparative analysis with analogous compounds (e.g., dimethyldiethoxysilane, Tc ≈ 296°C) provides benchmarks .
Q. How can factorial design optimize this compound’s role in nanocomposite materials?
A 3² factorial design (factors: silane concentration, matrix ratio) effectively models mechanical properties. For example, in SiO₂-HDPE composites, surface treatment with 1.0 vol.% silane increases Young’s modulus by 18–22% compared to untreated particles. Stress concentration simulations (FEA) validate experimental compression data, highlighting interfacial bonding efficiency .
Q. What methodologies address stability challenges in silane-based precursors for atomic layer deposition (ALD)?
Stabilizing this compound for ALD requires co-reactant selection (e.g., ozone or H₂O) and pulsed dosing to prevent premature condensation. In situ quartz crystal microbalance (QCM) monitoring tracks film growth rates, while XPS confirms stoichiometry in Mo:Al₂O₃ or W:Al₂O₃ nanocomposite films .
Methodological Guidelines
- Data Validation : Cross-reference historical silane data (e.g., Adwentowski’s 1911 study ) with modern techniques (e.g., GC-MS) to resolve inconsistencies.
- Safety Protocols : Store this compound under nitrogen, and use explosion-proof equipment during distillation due to low flashpoints .
- Statistical Rigor : Employ response surface methodology (RSM) for multivariable optimization, ensuring R² > 0.8 for model reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
